(R)-1-Benzyl-3-ethylpyrrolidin-3-amine

Chiral purity Enantiomeric identity Optical rotation

(R)-1-Benzyl-3-ethylpyrrolidin-3-amine (CAS 914916-29-3, also cataloged as CAS 376591-05-8 under the IUPAC name (3R)-1-benzyl-N-ethylpyrrolidin-3-amine) is a chiral, non-racemic tertiary amine belonging to the N-benzylpyrrolidine class. It possesses a single stereogenic center at the pyrrolidine 3-position with (R)-absolute configuration, a benzyl substituent at N1, and an ethylamino group at C3.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B12986160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-ethylpyrrolidin-3-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC1(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m1/s1
InChIKeyDMCHUIKZIOTHEZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-3-ethylpyrrolidin-3-amine: Chiral Pyrrolidine Building Block for Neurological Drug Discovery and Asymmetric Synthesis


(R)-1-Benzyl-3-ethylpyrrolidin-3-amine (CAS 914916-29-3, also cataloged as CAS 376591-05-8 under the IUPAC name (3R)-1-benzyl-N-ethylpyrrolidin-3-amine) is a chiral, non-racemic tertiary amine belonging to the N-benzylpyrrolidine class . It possesses a single stereogenic center at the pyrrolidine 3-position with (R)-absolute configuration, a benzyl substituent at N1, and an ethylamino group at C3 . With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, this compound exists as a colorless to light yellow-orange clear liquid at ambient temperature (density: 0.98 g/mL, refractive index n²⁰/D: 1.52), and it is classified as corrosive (GHS05) with an air-sensitive storage requirement under inert gas . The compound serves primarily as a chiral intermediate and building block for the synthesis of bioactive molecules targeting neurological disorders, where the defined (R)-stereochemistry is preserved in downstream pharmacophores .

Why (R)-1-Benzyl-3-ethylpyrrolidin-3-amine Cannot Be Interchanged with Its (S)-Enantiomer, Racemate, or Non-Ethylated Analog


Within the N-benzylpyrrolidin-3-amine scaffold, seemingly minor structural variations produce functionally non-interchangeable entities for scientific procurement. The (R)-enantiomer (CAS 914916-29-3 / 376591-05-8) is stereochemically distinct from its (S)-counterpart (CAS 914916-22-6 / 169750-99-6), exhibiting opposite optical rotation: [α]²⁰/D of −6.0 to −9.0° for the (R)-form versus positive rotation for the (S)-form under identical conditions (C=10, EtOH) . This enantiomeric divergence directly impacts downstream stereochemical outcomes in asymmetric synthesis, where the (R)-configuration serves as a chiral auxiliary or intermediate yielding specific diastereomeric products [1]. Furthermore, the N-ethyl substitution at the 3-amino position differentiates this compound from the primary amine analog 1-benzyl-3-aminopyrrolidine (CAS 18471-40-4), conferring increased lipophilicity (computed LogP of approximately 2.20 for the ethylamino derivative vs. approximately 1.3 for the primary amine analog) and altered hydrogen-bonding capacity (one H-bond donor vs. two), which modify both reactivity in downstream derivatization and physicochemical properties of final conjugates [2][3]. The racemic mixture (CAS 115445-21-1 / 914916-20-4) lacks stereochemical definition entirely and is unsuitable for enantioselective applications .

Quantitative Differentiation Evidence: (R)-1-Benzyl-3-ethylpyrrolidin-3-amine vs. Closest Analogs


Specific Optical Rotation: Definitive (R)- vs. (S)-Enantiomer Discrimination

The (R)-enantiomer exhibits a specific optical rotation [α]²⁰/D of −6.0 to −9.0 degrees (C=10, EtOH), with a typical reference value of −8°, as certified by TCI under Product Code B1580 . In direct contrast, the (S)-enantiomer (TCI B1561, CAS 169750-99-6) displays positive optical rotation, and the racemic mixture (TCI B1560, CAS 115445-21-1) shows no net rotation . This sign inversion is a direct consequence of the opposite absolute configuration at the C3 stereogenic center, and it serves as the primary analytical handle for identity verification and enantiomeric purity assessment.

Chiral purity Enantiomeric identity Optical rotation Stereochemical quality control

GC-Verified Chemical Purity Specifications Across Enantiomeric Forms

The (R)-enantiomer is commercially supplied with a GC-verified minimum purity of ≥95.0% (TCI B1580), with certain vendors offering ≥98% purity (AKSci, Leyan) . The (S)-enantiomer is offered at ≥95.0% (TCI B1561), and the racemate at ≥96.0% (TCI B1560) . Critically, the (R)-enantiomer (TCI B1580) includes NMR structure confirmation and specific rotation certification in its standard specification, whereas the racemic mixture lacks optical rotation certification entirely . Batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC traces are available from suppliers such as Bidepharm for the (R)-form .

Chemical purity GC analysis Batch-to-batch consistency Procurement specification

Procurement Cost Differentiation: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

Procurement pricing reflects the added value of stereochemical resolution. For the (R)-enantiomer, Fluorochem lists 1 g at £149.00 (250 mg at £87.00, 5 g at £642.00) , while TCI Europe prices the (R)-enantiomer at approximately €123.00 per gram . The racemic mixture is substantially less expensive: TCI lists the racemate (B1560) at ¥720.00 per gram, and Sigma-Aldrich (Combi-Blocks) offers the racemate at a lower price point . The (S)-enantiomer (TCI B1561) commands a premium: $247.00 per gram from TCI America and €190.00 per gram from TCI Europe .

Procurement economics Cost comparison Gram-scale pricing Vendor comparison

N-Ethyl Substitution: Lipophilicity and Hydrogen-Bonding Differentiation from Primary Amine Analog

The N-ethyl substitution on the 3-amino group of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine confers measurably different physicochemical properties compared to the non-ethylated primary amine analog 1-benzyl-3-aminopyrrolidine (CAS 18471-40-4). The (R)-ethylamino derivative exhibits a computed LogP of approximately 2.20 and a polar surface area (PSA) of 15.27 Ų [1], whereas the racemic 1-benzyl-3-ethylpyrrolidin-3-amine scaffold shows an XLogP of 1.7 with a PSA of 29.3 Ų [2]. The primary amine analog 1-benzyl-3-aminopyrrolidine has a lower molecular weight (176.26 vs. 204.31 g/mol) and possesses two H-bond donors (vs. one for the ethylamino derivative), resulting in different reactivity profiles in acylation, sulfonylation, and reductive amination reactions .

Lipophilicity LogP Hydrogen bonding Structure-property relationships Medicinal chemistry

Class-Level N-Benzylpyrrolidine MAO-B Inhibitory Activity: Quantitative Baseline for the Scaffold

While no direct IC₅₀ data are available from peer-reviewed literature specifically for (R)-1-Benzyl-3-ethylpyrrolidin-3-amine, the N-benzylpyrrolidine scaffold to which it belongs has demonstrated quantifiable MAO inhibitory activity. A 2026 study in the International Journal of Molecular Sciences evaluated three N-benzylpyrrolidine derivatives (compounds 3e, 3f, and 3i) as dual MAO-A/B inhibitors, with compound 3e showing the ability to partially restore striatal dopamine levels in an MPTP mouse model of Parkinson's disease, comparable to a positive control [1]. These compounds were administered intraperitoneally at doses that did not alter basal striatal dopamine, indicating a lack of tonic dopaminergic modulation [1]. Importantly, the N-benzyl substituent on the pyrrolidine ring is a critical pharmacophoric element for MAO-B active-site engagement in this scaffold class, and the presence of the (R)-configured 3-ethylamino group in the target compound provides an additional vector for stereospecific interactions not present in the simpler N-benzylpyrrolidine core [2].

MAO-B inhibition Parkinson's disease N-benzylpyrrolidine Neuropharmacology Scaffold activity

Optimal Application Scenarios for (R)-1-Benzyl-3-ethylpyrrolidin-3-amine Based on Quantified Differentiation Evidence


Stereospecific Synthesis of CNS-Targeted Drug Candidates Requiring Defined (R)-Configuration

When medicinal chemistry programs require a chiral pyrrolidine intermediate with a defined (R)-configuration at the 3-position for the synthesis of CNS-targeted small molecules, (R)-1-Benzyl-3-ethylpyrrolidin-3-amine provides the necessary stereochemical identity. The certified specific rotation of −6.0 to −9.0° ensures that the stereochemical integrity is maintained through multi-step synthetic sequences, which is critical when the final pharmacophore's receptor binding depends on absolute configuration. The N-benzylpyrrolidine scaffold's demonstrated MAO-B inhibitory activity in vivo [1] supports its use as a privileged starting point for Parkinson's disease and neuropsychiatric drug discovery programs.

Enantioselective Catalysis and Chiral Auxiliary Applications

The (R)-enantiomer serves as a chiral building block for asymmetric catalysis and as a chiral auxiliary in stereoselective transformations such as asymmetric Michael additions and enantioselective alkylations. The availability of the compound with GC-verified purity (≥95–98%) and NMR structure confirmation ensures that the chiral information is reliably transferred to the product. The (R)-configuration is specifically required when the target chiral product demands the corresponding absolute stereochemistry; substituting the racemate or (S)-enantiomer would yield the wrong enantiomeric product or a racemic mixture requiring additional separation steps.

Structure-Activity Relationship (SAR) Studies Exploring Stereochemical Effects on MAO Inhibition

For research groups systematically investigating the stereochemical determinants of N-benzylpyrrolidine MAO inhibition, (R)-1-Benzyl-3-ethylpyrrolidin-3-amine provides the (R)-configured comparator needed alongside the (S)-enantiomer (CAS 169750-99-6) and the racemate (CAS 115445-21-1). The class-level MAO-B inhibitory activity established for N-benzylpyrrolidine derivatives in the MPTP mouse model [1] provides the biological rationale, while the distinct optical rotation, purity, and pricing of each enantiomeric form enable controlled experimental design where stereochemistry is the sole variable.

Analytical Method Development and Chiral Reference Standard

The well-characterized physicochemical profile of (R)-1-Benzyl-3-ethylpyrrolidin-3-amine—including defined optical rotation, refractive index (n²⁰/D 1.52), density (0.98 g/mL), and GC retention characteristics —makes it suitable as a chiral reference standard for HPLC and GC method development. The compound can serve as a system suitability standard for chiral chromatographic methods aimed at separating N-benzylpyrrolidine enantiomers, where the known elution order and optical rotation provide unambiguous peak assignment.

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